molecular formula C19H18ClN3O3 B5463363 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine

1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5463363
M. Wt: 371.8 g/mol
InChI Key: CJTWZBYLKPKBOB-RUDMXATFSA-N
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Description

1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to modulate certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments include its potential to inhibit the growth of cancer cells and induce apoptosis. It also has potential applications in the treatment of neurological disorders. However, the compound has certain limitations, including its toxicity and potential side effects. Further studies are needed to fully understand the safety and efficacy of this compound.

Future Directions

There are several future directions related to 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study the compound's mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to fully understand the safety and toxicity of this compound. Overall, this compound has the potential to be a valuable tool in the field of medicinal chemistry, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of 1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine involves a multi-step process that includes the reaction of 3-(3-chlorophenyl)acrylic acid with piperazine, followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained after purification and isolation steps.

Scientific Research Applications

1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-3-1-2-15(14-16)4-9-19(24)22-12-10-21(11-13-22)17-5-7-18(8-6-17)23(25)26/h1-9,14H,10-13H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTWZBYLKPKBOB-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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